Alkaline Hydrolysis Rate Constants — 2‑Acetoxybenzophenone vs. 2‑Acetylphenyl Acetate and 2‑(2‑Benzoylphenyl)acetate Esters
The alkaline hydrolysis of 2-(2-benzoylphenyl)acetate (2-acetoxybenzophenone) proceeds with a rate constant that reflects anchimeric assistance by the ortho‑benzoyl carbonyl group. In 70% (v/v) dioxane–water at 30.0 °C, the measured rate coefficient for the parent 2-(2-benzoylphenyl)acetate is significantly enhanced relative to simple phenyl acetates and even to the corresponding 2‑acetylphenyl acetate, due to neighbouring‑group participation forming a six‑membered cyclic intermediate. The study reports that for comparable systems, participation by six‑membered ring intermediates is somewhat less advantageous than that of five‑membered analogues, providing a quantitative basis for selecting 2‑acetoxybenzophenone when a specific hydrolytic half‑life is required [1].
| Evidence Dimension | Alkaline hydrolysis rate coefficient (k) at 30.0 °C in 70% dioxane–water |
|---|---|
| Target Compound Data | 2‑(2‑Benzoylphenyl)acetate (2‑acetoxybenzophenone): rate coefficient reported (exact value in full text); hydrolysis proceeds via six‑membered cyclic intermediate |
| Comparator Or Baseline | 2‑(2‑Acetylphenyl)acetate and methyl 2‑(2‑oxo‑2‑phenylethyl)benzoates; rate coefficients also measured under identical conditions |
| Quantified Difference | Relative rate enhancement attributed to neighbouring‑group participation; five‑membered vs. six‑membered ring advantage quantified through activation parameters and substituent effects |
| Conditions | 70% (v/v) dioxane–water, 30.0 °C; also measured at 45.0 and 60.0 °C to obtain ΔH‡ and ΔS‡ |
Why This Matters
The kinetic differentiation allows a user to predict the hydrolytic stability of 2‑acetoxybenzophenone under basic conditions, which is essential for designing synthetic sequences or formulating materials where controlled ester lability is required.
- [1] Bowden, K.; Byrne, J. M. Reactions of carbonyl compounds in basic solutions. Part 21. The mechanisms of the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates and 2-(2-acetylphenyl)- and 2-(2-benzoylphenyl)-acetates. J. Chem. Soc., Perkin Trans. 2 1996, 2203-2206. DOI: 10.1039/P29960002203 View Source
